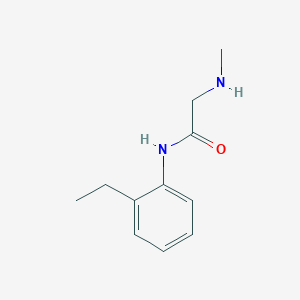

N-(2-ethylphenyl)-2-(methylamino)acetamide

Description

N-(2-Ethylphenyl)-2-(methylamino)acetamide is an acetamide derivative featuring a 2-ethylphenyl group attached to the nitrogen atom and a methylamino substituent on the acetamide backbone.

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNOAECEMGEQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with chloroacetyl chloride to form N-(2-ethylphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-ethylphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-(2-ethylphenyl)-2-(methylamino)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-ethylphenyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of N-(2-ethylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to the active site of the enzyme or receptor, leading to a change in its activity.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)(methylamino)]ethyl}acetamide (Compound 18, ) Structure: Biphenyl core with methoxy and methylamino groups. Properties: Enhanced water solubility due to methoxy group; methylamino group facilitates receptor binding (MT1/MT2 melatonergic receptors) .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Dichlorophenyl and thiazole substituents.

- Properties : Structural similarity to benzylpenicillin; intermolecular hydrogen bonding stabilizes crystal packing .

- Comparison : The thiazole ring in this compound introduces heterocyclic polarity, unlike the ethylphenyl group in the target compound, which prioritizes lipophilicity.

N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () Structure: Ethyl, methyl, and isopropyl substituents on aromatic rings. Comparison: The target compound’s simpler ethylphenyl group may offer better metabolic stability compared to bulky isopropyl groups.

Data Table: Structural and Physicochemical Comparisons

*Predicted using fragment-based methods.

Physicochemical and Metabolic Properties

- Solubility: The methylamino group in the target compound may enhance aqueous solubility compared to purely lipophilic analogs (e.g., ). However, it is less soluble than methoxy-substituted derivatives () .

Activité Biologique

N-(2-ethylphenyl)-2-(methylamino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its activity.

This compound is classified as an amide, featuring an acetamide group attached to a 2-ethylphenyl moiety. Its unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), which are crucial in the inflammatory response. This activity positions it as a candidate for developing new anti-inflammatory drugs.

The mechanism of action of this compound involves interactions with specific receptors or enzymes, leading to modulation of their activity. For instance, it may act as a reversible inhibitor of monoamine oxidase (MAO), which is significant in the treatment of depression and anxiety disorders . This interaction can lead to increased levels of neurotransmitters such as norepinephrine and serotonin, potentially alleviating symptoms of mood disorders.

In Vivo Studies

In vivo studies have demonstrated the antidepressant potential of this compound through tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST). These tests measure the duration of immobility in animals, reflecting the compound's ability to reduce depressive-like behavior. The results indicated a significant reduction in immobility at doses ranging from 30 mg/kg to 60 mg/kg .

| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility | FST Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|---|---|

| This compound | 15 | 67.48 ± 2.0 | 28.07 | 57.59 ± 4.0 | 27.26 |

| 30 | 49.73 ± 2.0 | 46.98 | 43.08 ± 3.9 | 45.59 | |

| 60 | 68.02 ± 3.0 | 27.49 | 59.05 ± 6.0 | 25.41 |

This table summarizes the antidepressant effects observed in animal models, highlighting the compound's potential efficacy at different dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.